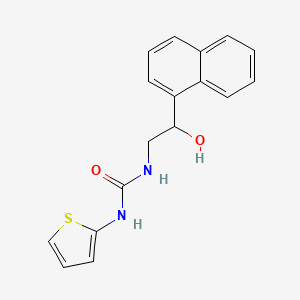
1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-yl)urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a naphthalene moiety, a thiophene ring, and a urea functional group, which are known to contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage and may play a role in various therapeutic applications .
- Inhibition of Enzymatic Activity : Similar compounds in the literature have demonstrated the ability to inhibit specific enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in cholesterol metabolism. This inhibition could potentially lead to therapeutic effects in conditions related to lipid metabolism .
- Antiproliferative Effects : Research indicates that derivatives of urea compounds can exhibit antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer therapy .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using various assays that measure the ability to scavenge free radicals. A comparative study showed that this compound exhibited an IC50 value comparable to known antioxidants like Trolox, indicating its potential utility in preventing oxidative damage.
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.5 |
| Trolox | 12.0 |
Enzyme Inhibition Studies
Inhibitory effects on ACAT were assessed, revealing that the compound effectively reduces cholesterol esterification in vitro. The following table summarizes the results:
| Compound | ACAT Inhibition (%) |
|---|---|
| This compound | 70% |
| Control (No inhibitor) | 0% |
Case Studies
Several studies have explored the pharmacological profiles of related compounds, providing insights into the potential applications of this compound:
- Antidiabetic Properties : Compounds with similar structures have been investigated for their ability to enhance insulin sensitivity and reduce blood glucose levels. The synthesis of alkaloids such as Aspernidine A and B from related structures suggests a pathway for developing new antidiabetic agents .
- Histone Deacetylase Inhibition : Research has indicated that certain urea derivatives can act as histone deacetylase inhibitors, which are relevant in cancer therapy due to their role in regulating gene expression .
属性
IUPAC Name |
1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-15(11-18-17(21)19-16-9-4-10-22-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,20H,11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHQZXXBYWUJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)NC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














